molecular formula C10H16O2 B14430954 (1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 80513-77-5

(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B14430954
CAS No.: 80513-77-5
M. Wt: 168.23 g/mol
InChI Key: AXMKZEOEXSKFJI-MHYGZLNHSA-N
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Description

(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and a ketone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of camphor.

    Reduction: Formation of borneol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of (1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways:

    Enzyme Interaction: The compound can interact with enzymes, potentially inhibiting or activating them.

    Pathways: It may influence metabolic pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

Properties

CAS No.

80513-77-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1S,3S,4R)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m0/s1

InChI Key

AXMKZEOEXSKFJI-MHYGZLNHSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)[C@@H](C2=O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2O)C)C

Origin of Product

United States

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